![molecular formula C13H20N2O B185052 N-[4-(diethylamino)-2-methylphenyl]acetamide CAS No. 5417-52-7](/img/structure/B185052.png)
N-[4-(diethylamino)-2-methylphenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)-2-methylphenyl]acetamide, commonly known as Lidocaine, is a local anesthetic agent that is widely used in medical and dental practices. Lidocaine is a member of the amide class of local anesthetics, which work by blocking the sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain.
作用机制
Lidocaine works by blocking the voltage-gated sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain. It does this by binding to the intracellular side of the sodium channel, which prevents the influx of sodium ions into the cell and the subsequent depolarization of the nerve fiber.
生化和生理效应
Lidocaine has a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, the reduction of inflammatory responses, and the modulation of ion channel activity. It has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
Lidocaine is widely used in laboratory experiments as a local anesthetic agent. Its advantages include its rapid onset of action, its ability to provide long-lasting anesthesia, and its low toxicity. However, Lidocaine also has some limitations, including its potential to interfere with ion channel activity and its potential to interact with other drugs.
未来方向
There are a number of future directions for research on Lidocaine. These include the investigation of its potential use in the treatment of neuropathic pain, chronic pain, and cancer pain, as well as its potential use as an anti-inflammatory and antioxidant agent. Additionally, future research could focus on the development of new formulations of Lidocaine that are more effective and have fewer side effects. Finally, there is a need for more research on the safety and efficacy of Lidocaine in different patient populations, such as children and pregnant women.
科学研究应用
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental practices. It has also been used as an antiarrhythmic agent in the treatment of cardiac arrhythmias. More recently, Lidocaine has been investigated for its potential use in the treatment of neuropathic pain, chronic pain, and cancer pain.
属性
CAS 编号 |
5417-52-7 |
|---|---|
产品名称 |
N-[4-(diethylamino)-2-methylphenyl]acetamide |
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC 名称 |
N-[4-(diethylamino)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-5-15(6-2)12-7-8-13(10(3)9-12)14-11(4)16/h7-9H,5-6H2,1-4H3,(H,14,16) |
InChI 键 |
ORCJVXMOXNZNAY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C)C |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

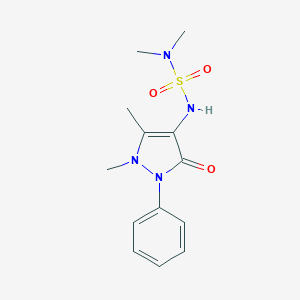
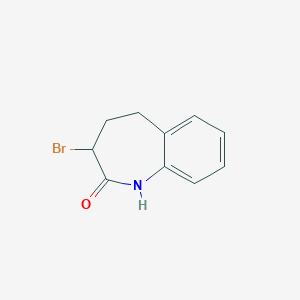
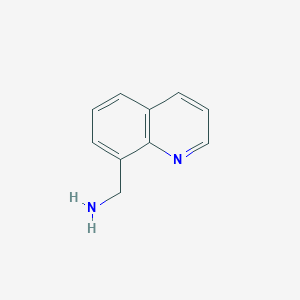
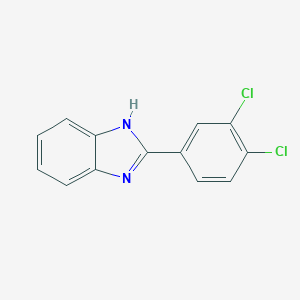
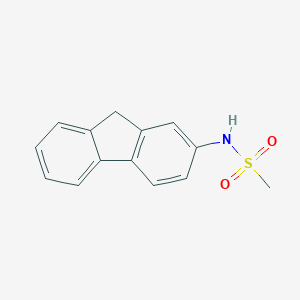
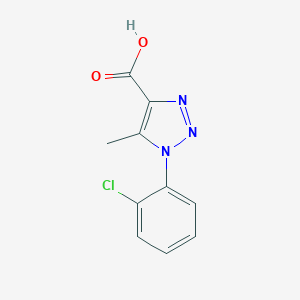
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
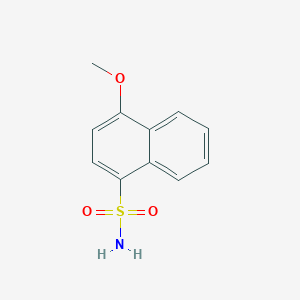
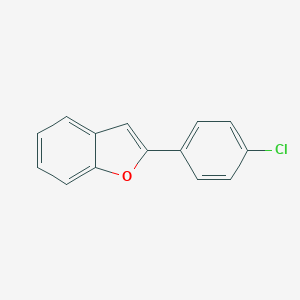
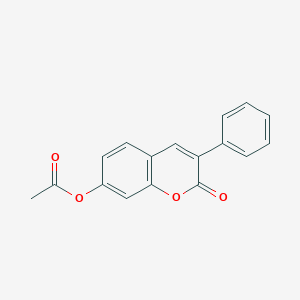
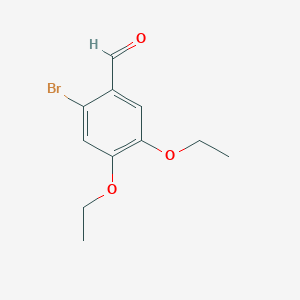
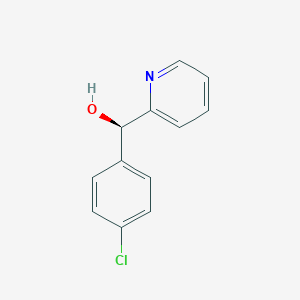
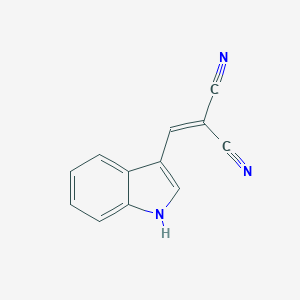
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)